(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzenesulfonamide group and a dihydroxybutan-2-yl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with (S)-1,4-dihydroxybutane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the risk of contamination and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutan-2-yl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom in the fluorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-chlorobenzenesulfonamide
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-bromobenzenesulfonamide
- (S)-N-(1,4-Dihydroxybutan-2-yl)-4-iodobenzenesulfonamide
Uniqueness
(S)-N-(1,4-Dihydroxybutan-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H14FNO4S |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[(2S)-1,4-dihydroxybutan-2-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO4S/c11-8-1-3-10(4-2-8)17(15,16)12-9(7-14)5-6-13/h1-4,9,12-14H,5-7H2/t9-/m0/s1 |
InChI Key |
AHBRFILUDZBNNO-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N[C@@H](CCO)CO |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC(CCO)CO |
Origin of Product |
United States |
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